molecular formula C11H8BrClO3 B12213570 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid

Cat. No.: B12213570
M. Wt: 303.53 g/mol
InChI Key: QNKQAWMXJIVRNN-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid is an organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a bromo, chloro, and methyl substituent on the benzo[b]furan ring, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzo[b]furan precursor, followed by the introduction of a methyl group. The final step involves the formation of the acetic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-5-chlorobenzo[b]furan-3-yl)acetic acid: Lacks the methyl group.

    2-(2-Bromo-6-methylbenzo[b]furan-3-yl)acetic acid: Lacks the chloro group.

    2-(5-Chloro-6-methylbenzo[b]furan-3-yl)acetic acid: Lacks the bromo group.

Uniqueness

The presence of all three substituents (bromo, chloro, and methyl) in 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid provides unique chemical properties and reactivity compared to its similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H8BrClO3

Molecular Weight

303.53 g/mol

IUPAC Name

2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H8BrClO3/c1-5-2-9-6(3-8(5)13)7(4-10(14)15)11(12)16-9/h2-3H,4H2,1H3,(H,14,15)

InChI Key

QNKQAWMXJIVRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)O

Origin of Product

United States

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